![molecular formula C19H23N7O B5617985 2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617985.png)
2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that include the formation of pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and various other derivatives through reactions involving heterocyclic amines, halogenated compounds, and sodium salts of specific enones (Mohamed et al., 2011). These syntheses highlight the versatility and complexity of constructing such molecules, showcasing a variety of synthetic strategies to introduce the desired functional groups and heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds within this family can vary significantly, but they often feature fused ring systems with pyrazole and triazole rings, as well as piperidine or pyridine moieties. The configuration and conformation of these rings can significantly influence the compound's physical and chemical properties. For instance, certain 2H-pyrazolo[4,3-c]pyridine derivatives adopt specific conformational structures that facilitate intramolecular interactions and affect the molecule's overall stability and reactivity (Karthikeyan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various reagents and participation in numerous chemical reactions, including but not limited to nucleophilic aromatic substitution, carbonylation, and cyclization reactions. These reactions can be leveraged to introduce new functional groups, modify existing ones, or construct new molecular frameworks. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines under specific conditions illustrates the potential for functional group transformations and the creation of novel compounds (Ishii et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-26-17(14-25-11-5-10-21-25)22-23-18(26)15-7-12-24(13-8-15)19(27)16-6-3-4-9-20-16/h3-6,9-11,15H,2,7-8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJSGXMEOIXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=CC=N3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine |
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